molecular formula C17H17NO4S B2411758 N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide CAS No. 2034250-47-8

N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide

Cat. No.: B2411758
CAS No.: 2034250-47-8
M. Wt: 331.39
InChI Key: QHSDGJCPPCIOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide is a complex organic compound that features a bifuran moiety linked to a phenylethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide typically involves the coupling of a bifuran derivative with a phenylethanesulfonamide precursor. One common method includes the use of microwave-assisted reactions to facilitate the formation of amide bonds under mild conditions. For instance, the reaction between 2-furoic acid and furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC can yield the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of renewable resources, such as biomass-derived furfural, can also be integrated into the production process to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various furan derivatives, sulfonamides, and substituted phenylethanesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide is unique due to its combination of a bifuran moiety and a phenylethanesulfonamide group, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-23(20,11-9-14-4-2-1-3-5-14)18-12-16-6-7-17(22-16)15-8-10-21-13-15/h1-8,10,13,18H,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSDGJCPPCIOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.